![molecular formula C18H27NO4S B2835571 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine CAS No. 952982-63-7](/img/structure/B2835571.png)
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine
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Overview
Description
The compound “1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine” is a complex organic molecule. It contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a type of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety, followed by the introduction of the sulfonyl piperidine group . The synthesis of benzofuran derivatives has been a topic of considerable attention in the field of drug invention and development .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, a sulfonyl group, and a piperidine ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . The presence of these functional groups could enable a variety of chemical transformations, potentially leading to a wide range of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . These groups could confer properties such as solubility in established processing solvents and air stability .Scientific Research Applications
- Several benzofuran derivatives exhibit potent anti-tumor properties. Research suggests that this compound may interfere with cancer cell growth, making it a potential candidate for cancer therapy .
- Benzofuran derivatives have been explored as anti-viral agents. For instance, a novel macrocyclic benzofuran compound shows anti-hepatitis C virus activity .
Anti-Tumor Activity
Anti-Viral Applications
Future Directions
Mechanism of Action
Target of Action
The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
During the synthesis process, a2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .
Biochemical Pathways
Benzofuran derivatives have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor .
Pharmacokinetics
The compound’s solubility and stability are important factors that can impact its bioavailability .
Result of Action
Benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties, and insecticidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGQCRQZLJJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine |
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